molecular formula C24H22N2O3S B2450307 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 374598-78-4

3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2450307
CAS No.: 374598-78-4
M. Wt: 418.51
InChI Key: ZDDUSZNQPUTZQP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-14(2)16-8-10-17(11-9-16)20-19(21(27)18-6-4-15(3)5-7-18)22(28)23(29)26(20)24-25-12-13-30-24/h4-14,20,27H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONZNSORGVXTEL-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2(5H)-one core. Key steps may include:

  • Thiazolization: The incorporation of the thiazol-2-yl group.

  • Hydroxylation: The addition of the hydroxyl group at the 3-position.

  • Isopropyl Group Introduction: The attachment of the 4-isopropylphenyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Replacement of the thiazol-2-yl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 3-keto derivatives.

  • Reduction: Formation of 3-hydroxy derivatives.

  • Substitution: Formation of analogs with different substituents at the thiazol-2-yl position.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery.

  • Industry: It may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: Lacks the 4-methylbenzoyl group.

  • 3-Hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: Contains a thiophene group instead of a methyl group.

Uniqueness: The presence of the 4-methylbenzoyl group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview highlights the significance of 3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one in scientific research and its potential applications across various fields

Biological Activity

3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of protein interactions involved in various cellular processes. This article explores its biological activity, mechanisms of action, and potential applications in research and therapeutics.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₁₉N₂O₃S and a molecular weight of approximately 305.35 g/mol. Its structure includes several functional groups that contribute to its biological activity, including hydroxyl, isopropylphenyl, and thiazole moieties. The presence of these groups allows for diverse interactions with biological targets.

The primary biological activity of this compound is attributed to its ability to inhibit the interaction between Annexin A2 and S100A10 proteins. This interaction is crucial for various cellular functions, including:

  • Cell proliferation
  • Migration
  • Angiogenesis

By disrupting this protein-protein interaction, the compound can influence downstream signaling pathways associated with cell growth and survival. This mechanism positions it as a valuable tool for studying the Annexin A2-S100A10 complex's role in disease mechanisms, particularly in cancer biology .

Inhibition Assays

Inhibition assays have demonstrated that this compound effectively disrupts the Annexin A2-S100A10 complex. The binding affinity has been shown to be significant enough to impact relevant cellular processes.

Assay TypeResultReference
Binding AffinitySignificant disruption observed
Cell ProliferationInhibited in vitro
Migration AssaysReduced cell migration

Cancer Research

In studies focusing on cancer cell lines, this compound has been shown to exhibit cytotoxic effects. For instance, it has been tested against various neoplasms, demonstrating preferential lethality towards cancer cells compared to normal cells. The mechanism involves inducing apoptosis through DNA fragmentation and activation of caspase pathways .

Angiogenesis Studies

The compound's ability to inhibit angiogenesis has also been explored. By disrupting the Annexin A2-S100A10 interaction, it was found to reduce the formation of new blood vessels in vitro, which is critical for tumor growth and metastasis .

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